molecular formula C6H4ClFIN B14028096 2-Chloro-3-fluoro-4-iodo-5-methylpyridine

2-Chloro-3-fluoro-4-iodo-5-methylpyridine

Cat. No.: B14028096
M. Wt: 271.46 g/mol
InChI Key: SINWDAIFSZOZMI-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, can be employed to introduce the halogen atoms under mild and functional group-tolerant conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .

Scientific Research Applications

2-Chloro-3-fluoro-4-iodo-5-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 2-Fluoro-4-methylpyridine
  • 2-Chloro-5-fluoro-3-methylpyridine

Uniqueness

2-Chloro-3-fluoro-4-iodo-5-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions compared to its simpler analogs .

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

2-chloro-3-fluoro-4-iodo-5-methylpyridine

InChI

InChI=1S/C6H4ClFIN/c1-3-2-10-6(7)4(8)5(3)9/h2H,1H3

InChI Key

SINWDAIFSZOZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1I)F)Cl

Origin of Product

United States

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